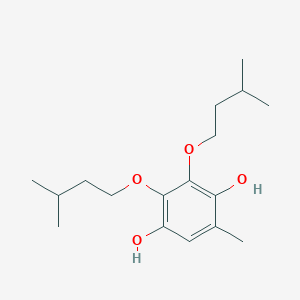
5-Methyl-2,3-bis(3-methylbutoxy)benzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-Méthyl-2,3-bis(3-méthylbutoxy)benzène-1,4-diol est un composé organique de formule moléculaire C18H30O4. Il s’agit d’un dérivé du benzène, comportant deux groupes 3-méthylbutoxy et un groupe méthyle liés à un cycle benzénique avec deux groupes hydroxyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-Méthyl-2,3-bis(3-méthylbutoxy)benzène-1,4-diol implique généralement l’alkylation d’un dérivé benzénique. Une méthode courante est la réaction du 5-méthylbenzène-1,4-diol avec le bromure de 3-méthylbutyle en présence d’une base telle que le carbonate de potassium. La réaction est réalisée dans un solvant organique comme le diméthylformamide (DMF) à des températures élevées pour faciliter la réaction de substitution.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté. Des catalyseurs et des techniques de purification avancées telles que la recristallisation et la chromatographie sont souvent utilisés pour obtenir des produits de haute qualité.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-Méthyl-2,3-bis(3-méthylbutoxy)benzène-1,4-diol peut subir diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des quinones.
Réduction : Le composé peut être réduit pour former les alcools correspondants.
Substitution : Les groupes alcoxy peuvent être substitués par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome en milieu acide.
Réduction : Des réactifs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Des nucléophiles tels que les amines ou les thiols en présence d’une base.
Principaux produits
Oxydation : Quinones et autres dérivés oxydés.
Réduction : Alcools et autres formes réduites.
Substitution : Divers dérivés benzéniques substitués selon le nucléophile utilisé.
Applications De Recherche Scientifique
Le 5-Méthyl-2,3-bis(3-méthylbutoxy)benzène-1,4-diol a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les enzymes.
Médecine : Investigé pour ses propriétés thérapeutiques potentielles et comme composé de tête dans le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme D'action
Le mécanisme d’action du 5-Méthyl-2,3-bis(3-méthylbutoxy)benzène-1,4-diol implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Les groupes hydroxyle peuvent former des liaisons hydrogène avec les sites actifs, tandis que les groupes alcoxy peuvent influencer la lipophilie et la perméabilité membranaire du composé. Ces interactions peuvent moduler les voies biologiques et entraîner divers effets physiologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2,3-Diméthoxy-5-méthylbenzène-1,4-diol
- 2,3-Diéthoxy-5-méthylbenzène-1,4-diol
- 2,3-Dipropoxy-5-méthylbenzène-1,4-diol
Unicité
Le 5-Méthyl-2,3-bis(3-méthylbutoxy)benzène-1,4-diol est unique en raison de sa disposition de substitution spécifique et de la présence de groupes 3-méthylbutoxy volumineux. Cette caractéristique structurelle peut influencer sa réactivité, sa solubilité et son interaction avec les cibles biologiques, le distinguant d’autres composés similaires.
Propriétés
Numéro CAS |
918970-91-9 |
|---|---|
Formule moléculaire |
C17H28O4 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
5-methyl-2,3-bis(3-methylbutoxy)benzene-1,4-diol |
InChI |
InChI=1S/C17H28O4/c1-11(2)6-8-20-16-14(18)10-13(5)15(19)17(16)21-9-7-12(3)4/h10-12,18-19H,6-9H2,1-5H3 |
Clé InChI |
KKTJSOKBFLALEC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1O)OCCC(C)C)OCCC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


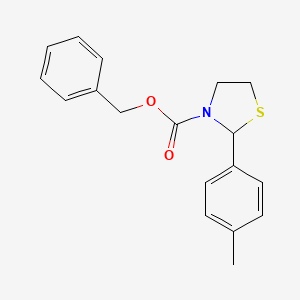
![(3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid](/img/structure/B12631509.png)
![7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol](/img/structure/B12631510.png)
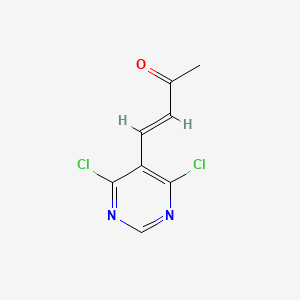
![1-(2,2-Dimethylpropyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12631523.png)
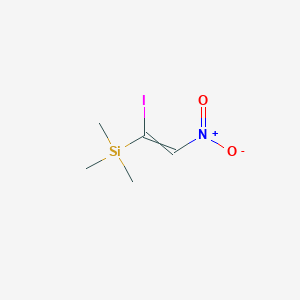
![3,3-Bis[(hexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B12631533.png)
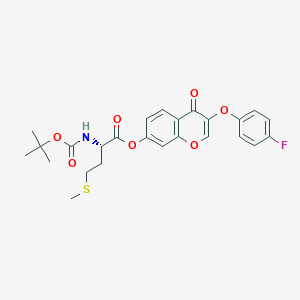
![2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(3-fluorophenyl)ethan-1-one](/img/structure/B12631543.png)

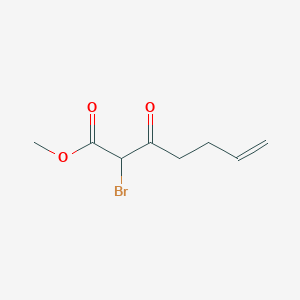
![N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide](/img/structure/B12631559.png)

![(5-chloro-1H-indol-3-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetic acid](/img/structure/B12631564.png)
